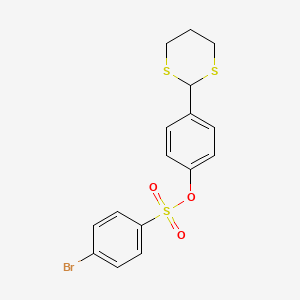
4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate is a useful research compound. Its molecular formula is C16H15BrO3S3 and its molecular weight is 431.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Corrosion Inhibitors for Lubricating Oil : Compounds similar to 4-(1,3-Dithian-2-yl)phenyl 4-bromobenzenesulfonate have been evaluated for their effectiveness as antioxidant and corrosion inhibitors in lubricating oil. For instance, 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate and related compounds showed high antioxidant activity, enhancing the performance of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).
Bioactive Indole Derivatives : Research on 4-Bromo-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide, a compound structurally similar to this compound, highlights its potential as a bioactive molecule. The study explores its molecular structure and bonding, which can be foundational for the development of bioactive materials (Huang, Zhang, & Sung, 2004).
Extended π-Conjugated Organic Materials : Synthesis of extended π-conjugated chromophores based on 4-(4-(4-(dimethylamino)phenyl)buta-1,3-dienyl)-1-methylpyridinium p-styrenesulfonate and its hydrate form has been researched. This study provides insights into the synthesis and characterization of such materials, which could have applications in optoelectronics and photonics (Antony et al., 2019).
Fluorescent Probes for Biological Applications : A novel fluorescent probe structurally related to this compound has been synthesized for detecting biothiols. This highlights the potential application of similar compounds in bioanalytical chemistry, particularly in detecting and imaging biological molecules (Wang et al., 2013).
Anticancer Activity of Derivatives : Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, a group structurally related to this compound, has shown promising anticancer activity. These compounds have been evaluated against various human cancer cell lines, demonstrating their potential in cancer therapy (Ravichandiran et al., 2019).
Intramolecular Direct Arylation : A study on the palladium-catalysed intramolecular direct arylation of 2-bromobenzenesulfonic acid derivatives, which are structurally related to the compound , highlights the potential application in organic synthesis and the development of new synthetic methodologies (Bheeter, Bera, & Doucet, 2012).
Solid-State Supramolecular Assembly : The solid-state structures of 2- and 4-formylphenyl arylsulfonates, which are structurally analogous to this compound, were investigated to understand the role of noncovalent interactions in supramolecular architectures. This research can inform the design of materials with specific molecular topologies (Andleeb et al., 2018).
Properties
IUPAC Name |
[4-(1,3-dithian-2-yl)phenyl] 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3S3/c17-13-4-8-15(9-5-13)23(18,19)20-14-6-2-12(3-7-14)16-21-10-1-11-22-16/h2-9,16H,1,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMNIICNPOPIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

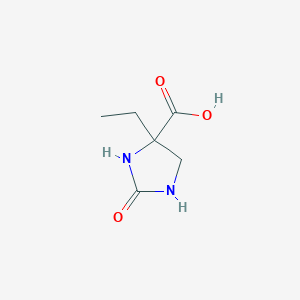
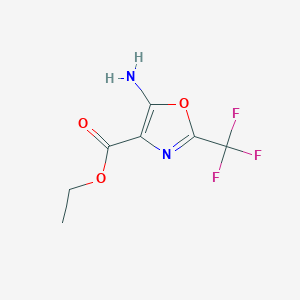
![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2510622.png)
![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)
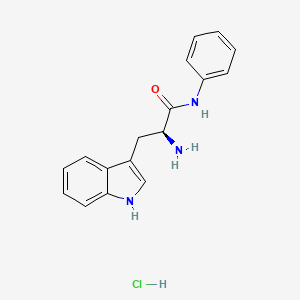
![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)
![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)


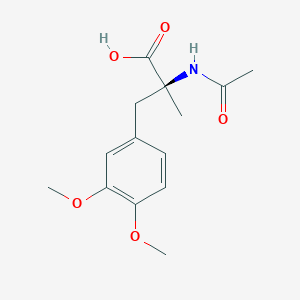
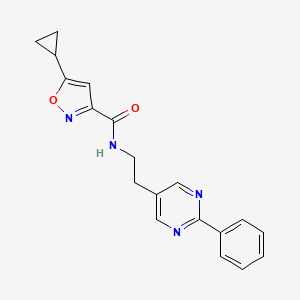
![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-1,2,4-triazole dihydrochloride](/img/structure/B2510639.png)
![7-[(3-chlorophenyl)methyl]-1-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2510641.png)
